2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid
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Overview
Description
2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid is an organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid likely involves multiple steps, including:
Formation of the aromatic rings: This could involve Friedel-Crafts alkylation or acylation.
Introduction of functional groups: Methods such as nitration, sulfonation, and hydroxylation may be used.
Coupling reactions: The final step might involve coupling the aromatic rings with the aliphatic chain, possibly through a Grignard reaction or other organometallic methods.
Industrial Production Methods
Industrial production would scale up the laboratory methods, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy and sulfanyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical studies: Investigating the interactions with enzymes or other biological molecules.
Medicine
Drug development: Potential use as a lead compound in the development of new drugs.
Industry
Material science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The presence of multiple functional groups suggests that it could engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxy-phenyl)-propionic acid: Lacks the nitro and sulfanyl groups.
3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid: Lacks the hydroxyl group.
Uniqueness
The combination of hydroxyl, methoxy, nitro, and sulfanyl groups in 2-Hydroxy-3-(4-methoxy-phenyl)-3-(2-nitro-phenylsulfanyl)-propionic acid makes it unique, potentially offering a diverse range of chemical reactivity and applications.
Properties
CAS No. |
30067-06-2 |
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Molecular Formula |
C16H15NO6S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-hydroxy-3-(4-methoxyphenyl)-3-(2-nitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H15NO6S/c1-23-11-8-6-10(7-9-11)15(14(18)16(19)20)24-13-5-3-2-4-12(13)17(21)22/h2-9,14-15,18H,1H3,(H,19,20) |
InChI Key |
MAZQSTHKJABVOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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